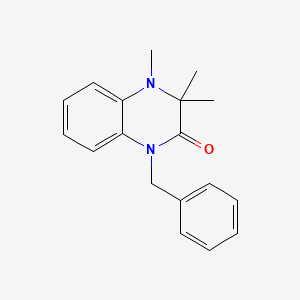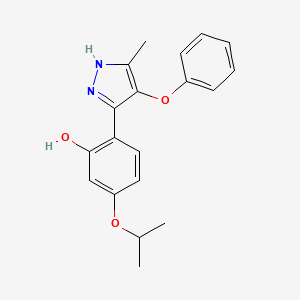![molecular formula C18H21FN2O2 B5623300 5-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5623300.png)
5-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol often involves complex chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. For instance, derivatives modeled after the potent antidepressant fluoxetine, coupled with functionalized piperazines, were prepared to explore selective serotonin reuptake inhibitors (SSRIs) with potentially improved profiles (Dorsey et al., 2004).
Molecular Structure Analysis
The molecular structure and conformational analysis of related compounds, such as KAD22, which was designed as a potential dopamine D2 receptor agonist with antioxidant activity, provide insights into their biological activity. These studies include HOMO and LUMO orbitals, electrostatic potential maps, and ligand-receptor interactions, which are crucial for understanding the compound's pharmacodynamics (Kaczor et al., 2021).
Chemical Reactions and Properties
The reactivity and interaction of such compounds with biological targets can be significantly influenced by their chemical structure. The introduction of fluorine atoms, for example, can affect the compound's metabolic stability and receptor affinity. This aspect of drug design is crucial for developing compounds with optimal pharmacological profiles.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are fundamental for the compound's formulation and delivery. The crystal structure of related compounds, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, has been analyzed, revealing how molecular interactions and symmetry contribute to stability and reactivity (Zhang et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-23-18-7-6-14(12-17(18)22)13-20-8-10-21(11-9-20)16-5-3-2-4-15(16)19/h2-7,12,22H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQWNVKREOIFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5623217.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5623224.png)


![5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5623244.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5623273.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5623277.png)
![N-{rel-(3R,4S)-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-propyl-3-pyrrolidinyl}-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5623284.png)
![5-(acetyloxy)-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5623285.png)

![7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5623303.png)
![2-benzyl-8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5623316.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpiperidin-2-one](/img/structure/B5623318.png)